2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride , also known as 5-Benzyloxytryptamine hydrochloride , is an organic compound with the chemical formula C17H18ClN2O . It belongs to the class of indoles and derivatives . The compound is typically found as a white to yellow to beige crystalline powder . Its molecular weight is approximately 266.344 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methyl-1H-indole-3-ethanol with benzyl chloride in the presence of a suitable base. The subsequent hydrochlorination step yields the final product, 2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride .
Molecular Structure Analysis
The compound’s molecular structure consists of an indole ring substituted with a benzyl ether group at the 5-position . The amine group is attached to the 1-position of the ethyl chain. The hydrochloride salt forms due to the protonation of the amine group by hydrochloric acid .
Chemical Reactions Analysis
- Formation of Oximes and Hydrazones : The compound can react with aldehydes or ketones to form oximes or hydrazones. This process is essential for derivatization and identification .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-(1-methyl-5-phenylmethoxyindol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-20-12-15(9-10-19)17-11-16(7-8-18(17)20)21-13-14-5-3-2-4-6-14;/h2-8,11-12H,9-10,13,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQZZTAECTZYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride |
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